(+)-3-(Octahydro-indolizin-8-yl)-phenol
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Overview
Description
(+)-3-(Octahydro-indolizin-8-yl)-phenol is a compound that belongs to the class of indolizines, which are nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including (+)-3-(Octahydro-indolizin-8-yl)-phenol, can be achieved through various methodologies. Classical methods such as the Scholtz or Chichibabin reactions have been widely used . Recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling . For example, the synthesis of π-expanded indolizines starting from 2-(quinolin-2-yl)acetates and nitroolefins in the presence of cerium(III) salt has been reported .
Industrial Production Methods: Industrial production of indolizines often involves the use of efficient and scalable synthetic routes. Radical-induced synthetic approaches are gaining attention due to their high atom- and step-economy, efficient heterocycle construction, and efficient C–C or C–X bond construction .
Chemical Reactions Analysis
Types of Reactions: (+)-3-(Octahydro-indolizin-8-yl)-phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For instance, cerium(III) salt has been used in the synthesis of π-expanded indolizines .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of 2-(quinolin-2-yl)acetates with nitroolefins in the presence of cerium(III) salt yields π-expanded indolizines .
Scientific Research Applications
(+)-3-(Octahydro-indolizin-8-yl)-phenol has a variety of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other indolizine derivatives . In biology and medicine, indolizine derivatives have shown potential as organic fluorescent molecules for biological and material applications . Additionally, indolizines are being explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of (+)-3-(Octahydro-indolizin-8-yl)-phenol involves its interaction with specific molecular targets and pathways. Indolizines are known to interact with various biological targets, including enzymes and receptors, leading to their diverse biological activities . The exact molecular targets and pathways involved depend on the specific indolizine derivative and its structure .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (+)-3-(Octahydro-indolizin-8-yl)-phenol include other indolizine derivatives such as pyrrolo[1,2-a]pyridine and its analogues . These compounds share a similar nitrogen-containing heterocyclic structure and exhibit comparable biological activities .
Uniqueness: What sets this compound apart from other indolizine derivatives is its specific structure, which may confer unique biological activities and applications . The presence of the octahydro-indolizin-8-yl moiety and the phenol group can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H19NO |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-(1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl)phenol |
InChI |
InChI=1S/C14H19NO/c16-12-5-1-4-11(10-12)13-6-2-8-15-9-3-7-14(13)15/h1,4-5,10,13-14,16H,2-3,6-9H2 |
InChI Key |
WOXUXMJHVREOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CCCN2C1)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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